8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a synthetic organic compound characterized by its unique spiro structure, which includes a sulfur atom and a fluorine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid typically involves the following steps:
Formation of the Spiro Ring: The initial step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction involving a suitable precursor containing the necessary functional groups.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Oxidation: The sulfur atom in the spiro ring is oxidized to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: The compound’s stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site, thereby blocking substrate access and reducing enzymatic activity.
Receptor Modulation: It may interact with specific receptors, altering their conformation and affecting signal transduction pathways.
Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid: This compound has a similar spiro structure but includes an oxygen atom in place of one of the carbon atoms.
8-Fluoro-6-thiaspiro[3.4]octane-8-carboxylic acid 6,6-dioxide: This compound lacks the fluorine substituent but retains the sulfone group.
Uniqueness
8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both the fluorine atom and the sulfone group within the spiro structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-fluoro-6,6-dioxo-6λ6-thiaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO4S/c9-8(6(10)11)5-14(12,13)4-7(8)2-1-3-7/h1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVPDVDDAXTHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CS(=O)(=O)CC2(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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